molecular formula C17H22I3N3O8 B602065 Bracco 15000 CAS No. 62883-00-5

Bracco 15000

Cat. No.: B602065
CAS No.: 62883-00-5
M. Wt: 777.089
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bracco 15000 involves multiple steps, starting with the iodination of isophthalamide. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography to ensure it meets the required standards for research and medical applications.

Chemical Reactions Analysis

Types of Reactions

Bracco 15000 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic ring.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxypropyl and hydroxypropionamide groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce hydroxypropyl derivatives .

Scientific Research Applications

Bracco 15000 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a contrast agent in imaging studies.

    Medicine: Utilized in diagnostic imaging, particularly in radiology for enhancing the visibility of internal structures.

    Industry: Applied in the development of new materials and in quality control processes

Mechanism of Action

The mechanism of action of Bracco 15000 involves its ability to enhance contrast in imaging studies. The triiodinated structure allows it to absorb X-rays effectively, making it useful in radiographic imaging. The compound interacts with biological tissues, providing a clear distinction between different structures based on their density and composition .

Comparison with Similar Compounds

Similar Compounds

    Gadobenate dimeglumine: Another contrast agent used in magnetic resonance imaging.

    Iomeprol: A non-ionic contrast agent with similar applications in diagnostic imaging.

    Gadopentetate dimeglumine: Used for contrast-enhanced magnetic resonance imaging .

Uniqueness

Bracco 15000 is unique due to its specific triiodinated structure, which provides superior contrast enhancement compared to other agents. Its high iodine content and specific functional groups make it particularly effective in certain imaging applications, offering better resolution and clarity .

Properties

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZXYNRDCRIARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860751
Record name Bracco 15000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60208-45-9
Record name Bracco 15000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060208459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bracco 15000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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